1-pyridin-3-yl-3-[6-(pyridin-3-ylcarbamoylamino)hexyl]urea
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-pyridin-3-yl-3-[6-(pyridin-3-ylcarbamoylamino)hexyl]urea typically involves the reaction of pyridine derivatives with urea derivatives under controlled conditions. One common method involves the condensation of pyridine-3-carboxylic acid with hexamethylene diisocyanate, followed by the addition of pyridine-3-amine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-pyridin-3-yl-3-[6-(pyridin-3-ylcarbamoylamino)hexyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The pyridine rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
1-pyridin-3-yl-3-[6-(pyridin-3-ylcarbamoylamino)hexyl]urea has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-pyridin-3-yl-3-[6-(pyridin-3-ylcarbamoylamino)hexyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-pyridin-3-yl-3-[6-(pyridin-3-ylcarbamoylamino)hexan-3-yl]urea: A closely related compound with a similar structure but different substitution pattern.
(pyridin-3-yl)urea: A simpler analog with only one pyridine ring and urea group.
Uniqueness
1-pyridin-3-yl-3-[6-(pyridin-3-ylcarbamoylamino)hexyl]urea is unique due to its specific arrangement of pyridine rings and urea groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H24N6O2 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-pyridin-3-yl-3-[6-(pyridin-3-ylcarbamoylamino)hexyl]urea |
InChI |
InChI=1S/C18H24N6O2/c25-17(23-15-7-5-9-19-13-15)21-11-3-1-2-4-12-22-18(26)24-16-8-6-10-20-14-16/h5-10,13-14H,1-4,11-12H2,(H2,21,23,25)(H2,22,24,26) |
InChI Key |
ITCZKQCXYLHNFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)NCCCCCCNC(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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